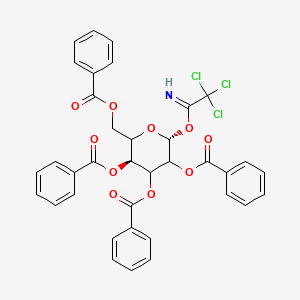

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate is a chemical compound used primarily in biochemical research. It is known for its role as a glycosyl donor in glycosylation reactions, which are essential in the synthesis of complex carbohydrates and glycoconjugates. The compound has the molecular formula C36H28Cl3NO10 and a molecular weight of 740.97 g/mol .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate undergoes several types of chemical reactions, including:

Glycosylation: It acts as a glycosyl donor in the presence of a glycosyl acceptor and a catalyst, such as a Lewis acid.

Substitution: The trichloroacetimidate group can be substituted under acidic conditions to form glycosidic bonds.

Hydrolysis: The compound can be hydrolyzed to remove the trichloroacetimidate group, yielding the corresponding glycoside.

Common reagents used in these reactions include Lewis acids like boron trifluoride etherate and catalysts like trimethylsilyl trifluoromethanesulfonate. The major products formed from these reactions are glycosides and glycoconjugates .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C36H28Cl3NO10

- Molecular Weight : 740.97 g/mol

The compound features multiple benzoyl protecting groups and a trichloroacetimidate leaving group, enhancing its reactivity in glycosylation processes. The mechanism involves the activation of the trichloroacetimidate group under acidic conditions, allowing it to form glycosidic bonds with glycosyl acceptors. This process is often catalyzed by Lewis acids, facilitating the formation of complex carbohydrates.

Scientific Research Applications

The applications of 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate span several fields:

-

Chemistry :

- Used extensively in synthesizing complex carbohydrates and glycoconjugates.

- Acts as a glycosyl donor in various reactions.

-

Biology :

- Essential for studying glycosylation processes and carbohydrate roles in biological systems.

- Investigated for its interactions with lectins and cell surface receptors.

-

Medicine :

- Employed in developing glycosylated drugs and therapeutic agents.

- Explored for potential applications in vaccine development.

-

Industry :

- Utilized in producing glycosylated products for various industrial applications.

The biological activities associated with this compound are primarily linked to its role in glycosylation:

- Cell Recognition and Signaling : Glycoconjugates formed from this compound can modulate cell signaling pathways, influencing cellular adhesion and immune responses.

- Antimicrobial Properties : Certain derivatives of galactosylated compounds exhibit significant antimicrobial activity against Gram-positive bacteria.

- Vaccine Development : Glycoconjugates derived from this compound have been explored as vaccine candidates, particularly against pathogens that exploit glycan interactions for host invasion.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various galactosylated compounds derived from this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Vaccine Development

Research focused on synthesizing galactosylated oligosaccharides for use in vaccines against Trypanosoma brucei. The study highlighted how these compounds could enhance immunogenicity by mimicking host glycan structures, thus eliciting a stronger immune response.

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate involves its role as a glycosyl donor. The trichloroacetimidate group is activated under acidic conditions, allowing it to form a glycosidic bond with a glycosyl acceptor. This process is catalyzed by Lewis acids or other catalysts, facilitating the formation of complex carbohydrates and glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate can be compared to other glycosyl donors, such as:

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but uses benzyl groups instead of benzoyl groups.

2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Uses acetyl groups for protection instead of benzoyl groups.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar glycosyl donor but derived from glucose instead of galactose.

The uniqueness of this compound lies in its specific use of benzoyl groups for protection and its efficiency as a glycosyl donor in glycosylation reactions .

Biologische Aktivität

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside trichloroacetimidate (CAS 138479-78-4) is a synthetic carbohydrate derivative widely used in glycosylation reactions to produce complex oligosaccharides. Its structure includes multiple benzoyl protecting groups and a trichloroacetimidate leaving group, which enhance its reactivity in glycosylation processes. This compound has garnered interest not only for its synthetic utility but also for its potential biological activities.

- Molecular Formula : C36H28Cl3NO10

- Molecular Weight : 740.97 g/mol

- Melting Point : Not specifically listed; typically assessed in the context of its derivatives.

- Optical Activity : Specific rotation values can vary based on solvent and concentration.

Synthesis and Reactivity

The synthesis of this compound involves the acylation of galactopyranose derivatives followed by the introduction of the trichloroacetimidate group. This compound serves as a glycosyl donor in various reactions due to its ability to form stable glycosidic bonds under mild conditions.

Biological Activity

The biological activity of this compound primarily relates to its role in glycosylation processes that influence various biological functions:

- Cell Recognition and Signaling : Glycoconjugates formed from this compound can modulate cell signaling pathways. For instance, galactosylated structures are known to interact with lectins and receptors on cell surfaces, influencing cellular adhesion and immune responses.

- Antimicrobial Properties : Some studies suggest that galactosylated compounds exhibit antimicrobial activity by disrupting bacterial cell membranes or interfering with bacterial adhesion to host cells.

- Vaccine Development : Glycoconjugates derived from galactopyranosides have been explored as vaccine candidates, particularly against pathogens that exploit glycan interactions for host invasion.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various galactosylated compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Vaccine Development

Research focused on synthesizing galactosylated oligosaccharides for use in vaccines against Trypanosoma brucei. The study highlighted how these compounds could enhance immunogenicity by mimicking host glycan structures, thus eliciting a stronger immune response.

Data Table: Biological Activities of Galactosylated Compounds

Eigenschaften

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHFOWIANASXOK-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28Cl3NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.